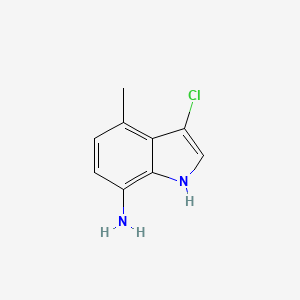

3-chloro-4-methyl-1H-indol-7-amine

描述

3-Chloro-4-methyl-1H-indol-7-amine is a halogenated indole derivative with a molecular formula C₉H₉ClN₂ (molecular weight: 180.63 g/mol). The compound features a chloro substituent at position 3, a methyl group at position 4, and an amine group at position 7 of the indole core.

属性

CAS 编号 |

165669-08-9 |

|---|---|

分子式 |

C9H9ClN2 |

分子量 |

180.63 g/mol |

IUPAC 名称 |

3-chloro-4-methyl-1H-indol-7-amine |

InChI |

InChI=1S/C9H9ClN2/c1-5-2-3-7(11)9-8(5)6(10)4-12-9/h2-4,12H,11H2,1H3 |

InChI 键 |

XQRRGNOAIAQELB-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=CNC2=C(C=C1)N)Cl |

产品来源 |

United States |

准备方法

Method Overview

This route employs 3-chloro-4-methoxybenzyl alcohol as the starting material, undergoing chlorination, quaternization, and hydrolysis steps to yield the target amine.

Stepwise Procedure

- Chlorination temperature: 35–45°C

- Quaternary ammonium salt reaction temperature: 60–75°C

- Hydrolysis temperature: 20–80°C

Advantages

- High purity yields

- Scalable process

- Environmentally safer compared to traditional methods involving POCl₃ directly on indole derivatives

Direct Synthesis via Cascade Reaction of Indole Derivatives

Method Overview

This approach involves a one-pot cascade reaction starting from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives, avoiding harsh reagents like POCl₃.

Procedure Highlights

- React methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate with aliphatic or aromatic diamines under neutral or mildly acidic conditions.

- The reaction proceeds via in situ formation of an intermediate, leading to the formation of 3-chloro-4-methyl-1H-indol-7-amine after subsequent hydrolysis and purification.

Reaction Conditions

| Parameter | Range | Typical | Reference |

|---|---|---|---|

| Solvent | Mildly polar solvents (e.g., ethanol, DMF) | - | |

| Temperature | 20–80°C | 35–45°C optimal | |

| Reaction Time | 5–7 hours | - |

Advantages

- Environmentally friendly (avoids POCl₃)

- One-pot, scalable, and efficient

- Suitable for diverse substitutions on indole core

Functionalization of Indole Core via Nucleophilic Substitution

Method Overview

This method involves nucleophilic substitution at the 7-position of indole, utilizing chlorinated intermediates.

Key Steps

- Synthesis of 3-chloro-4-methylindole derivatives via chlorination at specific positions.

- Nucleophilic attack with amine sources (e.g., ammonia, primary amines) under controlled conditions to introduce the amino group at the 7-position.

Typical Conditions

| Condition | Range | Notes | Reference |

|---|---|---|---|

| Chlorination | 30–80°C | Using N-chlorosuccinimide or similar chlorinating agents | |

| Amination | Reflux or mild heating | Using ammonia or primary amines |

Advantages

- Precise functionalization

- Suitable for derivatization and analog synthesis

Summary of Key Data and Parameters

Concluding Remarks

The most efficient and environmentally benign method for preparing this compound involves the cascade reaction starting from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate, which circumvents the use of hazardous reagents like POCl₃. This method is adaptable for large-scale synthesis and allows for diverse substitutions, making it highly suitable for pharmaceutical and chemical research applications.

化学反应分析

3-chloro-4-methyl-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-chloro-4-methyl-1H-indol-7-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 3-chloro-4-methyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

The following analysis compares 3-chloro-4-methyl-1H-indol-7-amine with structurally related indole and indazole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs of Indole Derivatives

Key Observations :

- Substituent Position Effects: The placement of chloro and methyl groups significantly alters reactivity and applications.

- Functional Group Impact : Carboxylic acid derivatives (e.g., ) show distinct solubility and reactivity compared to amine-substituted indoles, influencing their utility in medicinal chemistry.

Indazole Derivatives

Indazoles, though structurally distinct from indoles, share similarities in halogenation patterns:

Key Observations :

- Heterocyclic Core Differences : Indazoles exhibit enhanced aromatic stability compared to indoles, affecting electronic properties and binding interactions. For example, boronate-functionalized indazoles () are pivotal in cross-coupling reactions, whereas indole derivatives may prioritize amine-directed reactivity .

- Halogen Effects : Bromo and chloro substituents at analogous positions (e.g., C7 in indoles vs. C7 in indazoles) influence synthetic pathways. Bromo groups facilitate nucleophilic substitutions, while chloro groups are less reactive but cost-effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。